Arylhydrazone derivatives have shown promising antibacterial and antifungal activities against various microorganisms. For example, compounds 1 and 2 in [] were assayed for their antibacterial activity against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus and antifungal activity against Aspergillus niger and Candida albicans using the MTT method.
Some arylhydrazone derivatives, particularly vanadium complexes, have shown potential as insulin-enhancing agents. For example, the vanadium complex in [] exhibited significant insulin-mimetic activity by stimulating glucose uptake in C2C12 muscle cells.
Certain arylhydrazone derivatives have exhibited cytotoxic activity against various cancer cell lines. For example, in [], a series of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, containing a hydrazone moiety, were evaluated for their cytotoxicity against various tumor cells in vitro. The study identified compounds with high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells.
Some arylhydrazone derivatives, like the ones described in [], have demonstrated inhibitory potential against cholinesterase (hAChE and hBChE) and carbonic anhydrase (hCAI and hCAII) enzymes. These enzymes play crucial roles in significant physiological processes, and their inhibition is considered a potential therapeutic strategy for various neurological and metabolic disorders.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0